3-Oxabicyclo[3.1.0]hexane-2,4-dione

Catalog No.
S714848
CAS No.
5617-74-3
M.F
C5H4O3
M. Wt
112.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxabicyclo[3.1.0]hexane-2,4-dione

CAS Number

5617-74-3

Product Name

3-Oxabicyclo[3.1.0]hexane-2,4-dione

IUPAC Name

3-oxabicyclo[3.1.0]hexane-2,4-dione

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

InChI

InChI=1S/C5H4O3/c6-4-2-1-3(2)5(7)8-4/h2-3H,1H2

InChI Key

ZRMYHUFDVLRYPN-UHFFFAOYSA-N

SMILES

C1C2C1C(=O)OC2=O

Canonical SMILES

C1C2C1C(=O)OC2=O

The exact mass of the compound 3-Oxabicyclo[3.1.0]hexane-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Oxabicyclo[3.1.0]hexane-2,4-dione (CAS 5617-74-3), commonly known as cyclopropane-1,2-dicarboxylic anhydride, is a highly strained, meso-bicyclic anhydride utilized extensively in the synthesis of conformationally constrained peptidomimetics and cyclopropyl-containing active pharmaceutical ingredients (APIs). Featuring a fused three- and five-membered ring system, this white to off-white crystalline solid offers exceptional reactivity toward nucleophilic ring-opening compared to unstrained aliphatic anhydrides. For industrial and laboratory procurement, its primary value lies in its ability to undergo highly enantioselective desymmetrization, providing direct access to chiral cyclopropyl hemiesters and amido-acids without the severe yield penalties associated with late-stage racemic resolution [1].

Substituting 3-Oxabicyclo[3.1.0]hexane-2,4-dione with flexible analogs like succinic anhydride fundamentally alters the downstream conformational rigidity of target molecules, rendering them useless for conformationally restricted drug design. Furthermore, attempting to substitute the pre-formed anhydride with its uncyclized precursor, cyclopropane-1,2-dicarboxylic acid, introduces severe process liabilities. In-situ dehydration of the diacid requires harsh reagents that often trigger partial isomerization to the trans-isomer, which subsequently undergoes irreversible polymerization rather than forming the desired cyclic anhydride[1]. Consequently, procuring the pre-formed, pure cis-anhydride is mandatory to prevent catastrophic yield losses and ensure reproducible synthetic workflows.

Enantioselective Desymmetrization Efficiency for API Synthesis

The meso-structure of 3-Oxabicyclo[3.1.0]hexane-2,4-dione allows for highly efficient desymmetrization using chiral nucleophiles, such as (S)-proline derivatives, to yield enantiopure amido-acids. This direct asymmetric ring-opening routinely achieves up to 98% enantiomeric excess (ee), providing a streamlined route to chiral cyclopropyl precursors. In contrast, utilizing a racemic synthesis approach followed by late-stage classical resolution inherently caps the theoretical yield at 50% and requires additional chiral separation steps [1].

Evidence DimensionYield of enantiopure cyclopropyl intermediate
Target Compound DataUp to 98% ee with near-quantitative conversion via direct desymmetrization
Comparator Or BaselineLate-stage racemic resolution (Max 50% theoretical yield)
Quantified DifferenceEliminates 50% yield loss and bypasses chiral chromatography
ConditionsAsymmetric ring-opening with chiral auxiliaries (e.g., proline esters)

Procuring this meso-anhydride enables direct asymmetric synthesis of chiral drugs, drastically reducing step count and halving material waste compared to racemic routes.

Process Reliability vs. Diacid Precursor Dehydration

For workflows requiring the cis-cyclopropane motif, starting with the pre-formed 3-Oxabicyclo[3.1.0]hexane-2,4-dione is vastly superior to using cyclopropane-1,2-dicarboxylic acid. The diacid requires aggressive dehydration (e.g., refluxing acetic anhydride) to close the ring. Under these conditions, any trans-isomer present—or generated via thermal epimerization—fails to form the monomeric anhydride and instead forms intractable trans-polymers. Procuring the >98% pure pre-formed anhydride eliminates this polymerization risk and guarantees the cis-stereochemistry required for subsequent Curtius rearrangements [1].

Evidence DimensionIn-situ side product formation (trans-polymerization)
Target Compound Data0% polymerization risk (pre-formed cis-anhydride)
Comparator Or BaselineCyclopropane-1,2-dicarboxylic acid (High risk of trans-polymerization during dehydration)
Quantified DifferenceComplete elimination of dehydration-induced polymerization and epimerization
ConditionsStandard amide/ester coupling conditions vs. in-situ dehydration

Buyers must prioritize the pre-formed anhydride to avoid catastrophic yield losses and purification bottlenecks caused by trans-polymerization during diacid activation.

Nucleophilic Ring-Opening Kinetics Driven by Ring Strain

The fused [3.1.0] bicyclic system of 3-Oxabicyclo[3.1.0]hexane-2,4-dione introduces significant ring strain compared to standard five-membered anhydrides. This strain thermodynamically destabilizes the ground state, drastically lowering the activation energy for nucleophilic attack. Consequently, ring-opening with sterically hindered or sensitive amines proceeds rapidly at lower temperatures, whereas unstrained comparators like succinic anhydride often require elevated temperatures or strong coupling reagents to achieve similar conversions[1].

Evidence DimensionKinetic reactivity toward nucleophilic ring-opening
Target Compound DataHigh reactivity under mild/ambient conditions due to [3.1.0] ring strain
Comparator Or BaselineSuccinic anhydride (Requires elevated temperatures or catalysts for hindered nucleophiles)
Quantified DifferenceSignificantly lower activation energy and faster reaction rates
ConditionsNucleophilic attack by bulky amines or alcohols

The enhanced reactivity allows for mild processing conditions, which is essential when coupling with thermally sensitive or complex molecular fragments.

Synthesis of Conformationally Constrained Pseudo-Peptides

The rigid cyclopropyl backbone locks resulting beta-amino acid derivatives into specific dihedral angles, making it the preferred starting material for peptidomimetics requiring fixed secondary structures (e.g., beta-turns) [1].

Production of Chiral Cyclopropyl APIs

Ideal for the asymmetric synthesis of drugs where desymmetrization of the meso-anhydride provides a highly efficient, high-ee route to the active pharmaceutical ingredient, bypassing late-stage resolution [1].

Curtius Rearrangement Precursors

Serves as a reliable, stereochemically pure substrate for Curtius rearrangements to produce cis-1,2-aminocyclopropanecarboxylic acid derivatives without the risk of trans-polymerization seen with diacid precursors [2].

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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